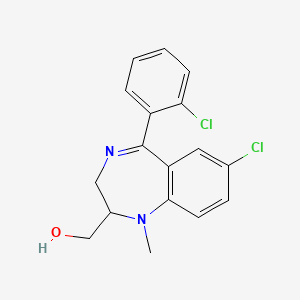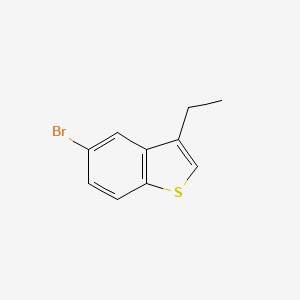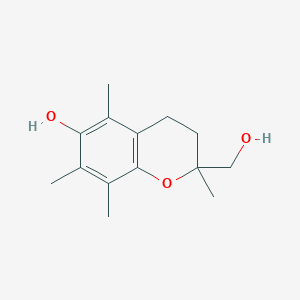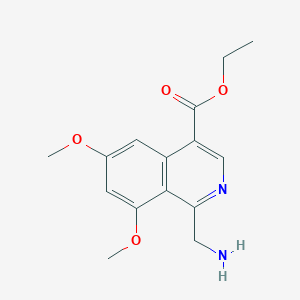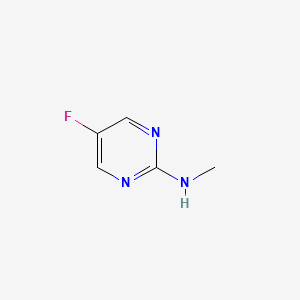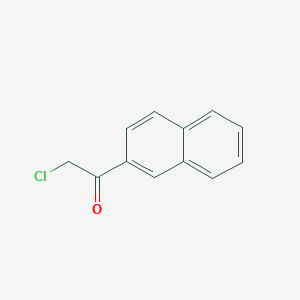
2-(2-Chloroacetyl)naphthalene
Descripción general
Descripción
2-(2-Chloroacetyl)naphthalene, also known as 2-chloro-1-naphthol (2-CN) or 2-chloro-1-naphthaldehyde (2-CNA), is an aromatic aldehyde and an important intermediate in the synthesis of a variety of compounds. It is used in the manufacture of dyes, pharmaceuticals, and other organic compounds. 2-CN is also used as a reagent in research and development, as well as in the preparation of a variety of organic compounds.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Material Science
Naphthalene diimides (NDIs), including core-substituted derivatives, have shown significant promise in supramolecular chemistry, sensors, and material science. These compounds have been used in the development of molecular switching devices, such as catenanes and rotaxanes, ligand-gated ion channels, and gelators for sensing aromatic systems. Additionally, their applications extend to catalysis through anion-π interactions and NDI intercalations with DNA for medicinal applications. Core-substituted naphthalene diimides (cNDIs) have been highlighted for their potential in artificial photosynthesis and solar cell technology, showcasing the diverse applications of naphthalene derivatives in scientific research (Kobaisi et al., 2016).
Environmental Science
The degradation and biodegradation of naphthalene and its derivatives have been extensively studied in environmental science. Anaerobic naphthalene degradation by sulfate-reducing bacteria indicates a complex pathway involving carboxylation as an initial step, followed by stepwise reduction of the aromatic ring system before ring cleavage. This research is vital for understanding the natural attenuation processes of polycyclic aromatic hydrocarbons (PAHs) in contaminated environments (Meckenstock et al., 2000). Moreover, studies on the electrochemical removal of naphthalene from contaminated waters using carbon electrodes demonstrate the potential for practical applications in environmental cleanup, especially in remote regions like the Antarctic (McQuillan et al., 2020).
Photophysical and Electrochemical Properties
Research into the synthesis, optical, and redox properties of core-substituted naphthalene diimide dyes reveals their significant potential in optoelectronic applications. These compounds exhibit bathochromic shifts in absorption maxima and high fluorescence quantum yields, making them promising candidates for use in organic electronics and photonics (Thalacker et al., 2006).
Adsorption and Environmental Remediation
The adsorption characteristics of naphthalene and its derivatives on graphene and graphene oxide have been studied for environmental remediation applications. These materials demonstrate significant potential for the adsorption and removal of PAHs from contaminated waters, highlighting the importance of material science in addressing environmental pollution (Pei et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1-naphthalen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJAUILLKSDBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503512 | |
| Record name | 2-Chloro-1-(naphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroacetyl)naphthalene | |
CAS RN |
50846-93-0 | |
| Record name | 2-Chloro-1-(naphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



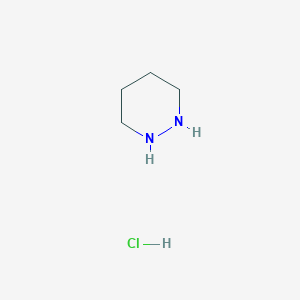
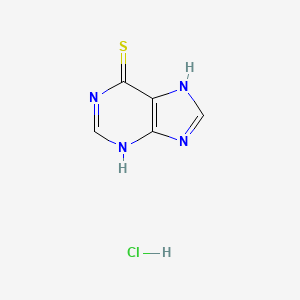
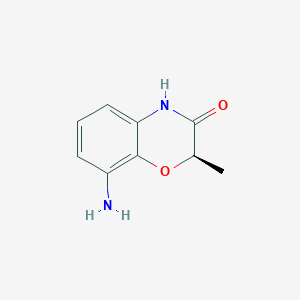
![Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate](/img/structure/B1626273.png)
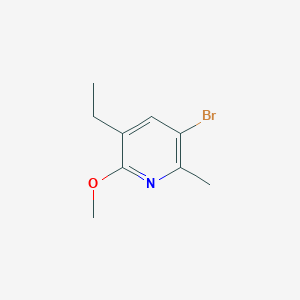
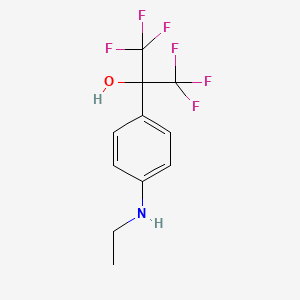
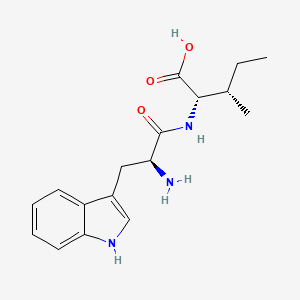
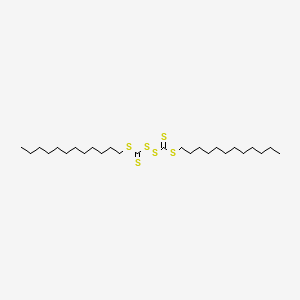
![N7-Butyl-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1626279.png)
